molecular formula C19H26N2O B11746913 (2Z)-1-[(2S,3'R)-[2,3'-bipiperidin]-1'-yl]-3-phenylprop-2-en-1-one

(2Z)-1-[(2S,3'R)-[2,3'-bipiperidin]-1'-yl]-3-phenylprop-2-en-1-one

Cat. No.: B11746913
M. Wt: 298.4 g/mol
InChI Key: XIZYLQMCWHMQNP-ZHJNCLIFSA-N
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Description

(2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bipiperidine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a bipiperidine derivative with a phenylprop-2-en-1-one precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipiperidine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding. Its bipiperidine structure is of interest for developing new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one is being investigated for its potential therapeutic effects. It may serve as a lead compound for developing drugs to treat various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one
  • (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one

Uniqueness

Compared to similar compounds, (2Z)-1-[(2S,3’R)-[2,3’-bipiperidin]-1’-yl]-3-phenylprop-2-en-1-one stands out due to its unique bipiperidine structure. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

(Z)-3-phenyl-1-[(3R)-3-[(2S)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H26N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,17-18,20H,4-6,9-10,13-15H2/b12-11-/t17-,18+/m1/s1

InChI Key

XIZYLQMCWHMQNP-ZHJNCLIFSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H]2CCCN(C2)C(=O)/C=C\C3=CC=CC=C3

Canonical SMILES

C1CCNC(C1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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